Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 477491-27-3
VCID: VC7400228
InChI: InChI=1S/C23H17N3O5S/c1-2-31-23(28)17-13-20(26(29)30)32-22(17)25-21(27)16-12-19(14-8-4-3-5-9-14)24-18-11-7-6-10-15(16)18/h3-13H,2H2,1H3,(H,25,27)
SMILES: CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C23H17N3O5S
Molecular Weight: 447.47

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate

CAS No.: 477491-27-3

Cat. No.: VC7400228

Molecular Formula: C23H17N3O5S

Molecular Weight: 447.47

* For research use only. Not for human or veterinary use.

Ethyl 5-nitro-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate - 477491-27-3

Specification

CAS No. 477491-27-3
Molecular Formula C23H17N3O5S
Molecular Weight 447.47
IUPAC Name ethyl 5-nitro-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C23H17N3O5S/c1-2-31-23(28)17-13-20(26(29)30)32-22(17)25-21(27)16-12-19(14-8-4-3-5-9-14)24-18-11-7-6-10-15(16)18/h3-13H,2H2,1H3,(H,25,27)
Standard InChI Key VJIKEZMTJNQRQH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three key moieties:

  • A thiophene ring substituted at positions 2, 3, and 5.

  • A 2-phenylquinoline-4-carboxamido group linked to the thiophene’s C2 position.

  • An ethyl ester at C3 and a nitro group at C5 of the thiophene.

Molecular Formula and Weight

The molecular formula is C₂₇H₂₀N₄O₅S, yielding a molecular weight of 536.6 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). This aligns with analogs such as ethyl 5-phenyl-2-(2-phenylbutanamido)thiophene-3-carboxylate (MW 393.5 g/mol) and ethyl 5-phenyl-2-[2-(4-phenylphenoxy)propanoylamino]thiophene-3-carboxylate (MW 471.6 g/mol) .

Stereoelectronic Properties

  • logP: Estimated at 5.8–6.2 based on thiophene-ester analogs , indicating high lipophilicity.

  • Hydrogen Bonding: The carboxamido (–NHCO–) and nitro (–NO₂) groups act as hydrogen bond acceptors, while the ester (–COOEt) contributes to polar surface area (~75–85 Ų) .

  • Tautomerism: The quinoline-carboxamido moiety may exhibit keto-enol tautomerism under specific conditions, akin to quinazolinone derivatives .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound can be synthesized via a multi-step protocol:

  • Thiophene Core Formation: Cyclocondensation of α-mercapto ketones with nitro-substituted β-keto esters, as demonstrated in thiophene-3-carboxylate syntheses .

  • Amidation at C2: Coupling the thiophene intermediate with 2-phenylquinoline-4-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) .

  • Esterification: Introduction of the ethyl ester via nucleophilic acyl substitution, typically with ethyl chloroacetate in basic conditions .

Analytical Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,680–1,720 cm⁻¹ (ester and amide), ν(NO₂) at ~1,520–1,370 cm⁻¹, and ν(C–N) at ~1,250 cm⁻¹ .

  • ¹H NMR: Key signals:

    • δ 1.2–1.4 ppm (t, 3H, –OCH₂CH₃)

    • δ 4.2–4.4 ppm (q, 2H, –OCH₂CH₃)

    • δ 7.3–8.9 ppm (m, aromatic protons from thiophene, quinoline, and phenyl) .

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to high logP; soluble in DMSO, DMF, and dichloromethane .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the ester and amide bonds. Storage at –20°C in anhydrous solvents is recommended .

Spectral Data Comparison

PropertyEthyl 5-Nitro-2-(2-Phenylquinoline-4-Carboxamido)Thiophene-3-CarboxylateAnalog Analog
Molecular Weight536.6 g/mol393.5 g/mol471.6 g/mol
logP5.8–6.2 (predicted)6.015.87
λmax (UV-Vis)~310 nm (thiophene), ~350 nm (quinoline)290 nm (thiophene) 305 nm (thiophene)

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